3-Bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic acid is a synthetic compound primarily investigated for its potential as a farnesoid X receptor (FXR) agonist. [ [] ] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and cholesterol metabolism. [ [] ] The compound's role in scientific research revolves around understanding its interaction with FXR and its potential implications for treating metabolic diseases like non-alcoholic steatohepatitis (NASH). [ [] ] It serves as a valuable tool for studying FXR signaling pathways and developing novel therapeutic interventions for metabolic disorders.
While the provided abstracts do not specifically detail the synthesis of 3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic acid, they offer insights into synthesizing similar compounds. The synthesis of other FXR agonists, like Px-102 and cilofexor, highlights the use of multi-step synthetic procedures involving various chemical transformations. [ [] ] These processes often include reactions like etherification, condensation, and cyclization to build the desired molecular structure. [ [], [], [] ]
The primary application of 3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic acid in scientific research is as a tool for studying FXR and its role in metabolic diseases. [ [] ] Researchers are particularly interested in its potential for treating NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis. [ [] ] Studies exploring its effects on cholesterol homeostasis, transhepatic cholesterol efflux, and atherosclerosis development in animal models provide valuable insights into its therapeutic potential. [ [], [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2